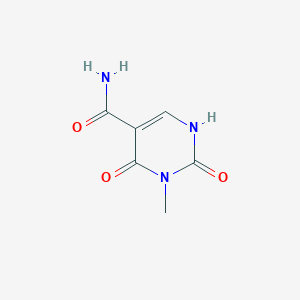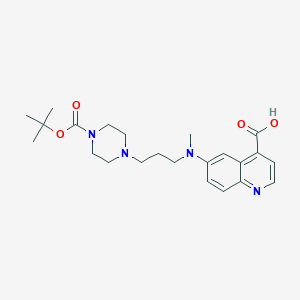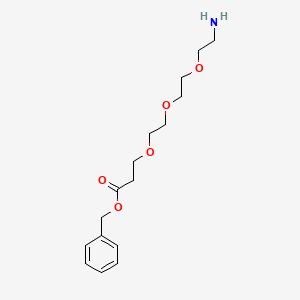
Benzyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylmethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes multiple ethoxy groups and an amino group, making it versatile for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate typically involves the esterification of 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoic acid with phenylmethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .
化学反应分析
Types of Reactions
Phenylmethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学研究应用
Phenylmethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Phenylmethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active compounds. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .
相似化合物的比较
Similar Compounds
2-[2-(2-Aminoethoxy)ethoxy]ethanol: Similar structure but lacks the ester group.
3-[2-(2-Aminoethoxy)ethoxy]propanoic acid: Similar backbone but with a carboxylic acid group instead of an ester.
Uniqueness
Phenylmethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate is unique due to its combination of multiple ethoxy groups, an amino group, and an ester group. This combination allows it to participate in a wide range of chemical reactions and makes it versatile for various applications .
属性
分子式 |
C16H25NO5 |
|---|---|
分子量 |
311.37 g/mol |
IUPAC 名称 |
benzyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C16H25NO5/c17-7-9-20-11-13-21-12-10-19-8-6-16(18)22-14-15-4-2-1-3-5-15/h1-5H,6-14,17H2 |
InChI 键 |
SIDYFHXKWNIOBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)CCOCCOCCOCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



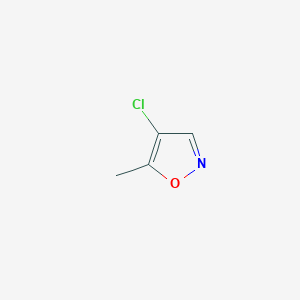
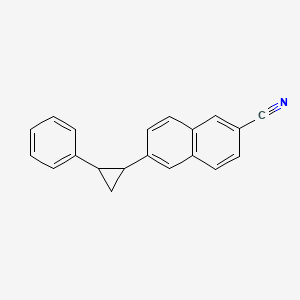
![(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)

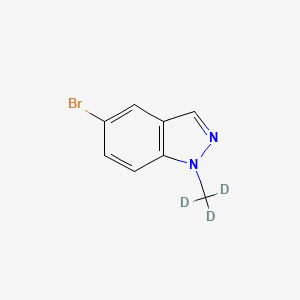
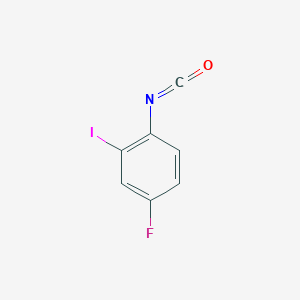
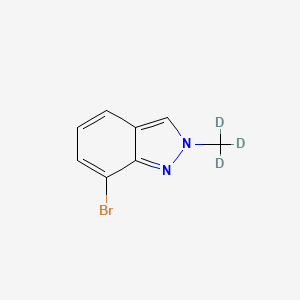
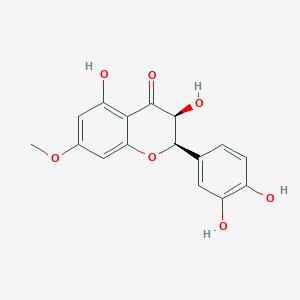
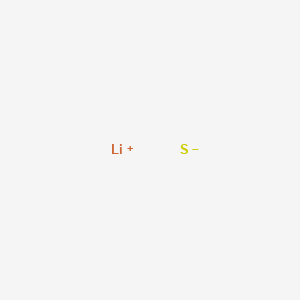
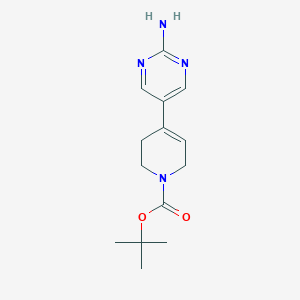
![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)
